molecular formula C16H19NO3 B1678439 Piperlonguminine CAS No. 5950-12-9

Piperlonguminine

Cat. No. B1678439
CAS RN: 5950-12-9
M. Wt: 273.33 g/mol
InChI Key: WHAAPCGHVWVUEX-GGWOSOGESA-N
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Description

Piperlonguminine is a natural product found in Piper khasianum, Piper attenuatum, and other organisms . It is an amide alkaloid isolated from Piper longum L. (long piper) and other piper plants . It has received widespread attention because of its diverse biological activities .


Synthesis Analysis

Piperlonguminine and its analogues have been synthesized and assessed in many pharmacological functions . The structure of the key cyclised dihydropyrazolecarbothioamide piperine analogues was confirmed including the use of two-dimensional (2D) 15 N-based spectroscopy nuclear magnetic resonance (NMR) spectroscopy .


Molecular Structure Analysis

The structure of Piperlonguminine has been confirmed using two-dimensional (2D) 15 N-based spectroscopy nuclear magnetic resonance (NMR) spectroscopy . Ab initio calculations revealed the electronic density function map of the molecules, showing the effects of structural modification in the electronic structure .


Chemical Reactions Analysis

Piperlongumine has been found to elevate cellular levels of reactive oxygen species (ROS) selectively in cancer cell lines . It has also been found to be a proapoptotic, anti-invasive, antiangiogenic agent and synergize with modern chemotherapeutic agents .


Physical And Chemical Properties Analysis

Piperlonguminine has a molecular formula of C16H19NO3 and a molecular weight of 273.33 g/mol . Its melting point is 167-169 °C (332.6-336.2 °F; 440-442K) and it is soluble in DMSO .

Scientific Research Applications

  • Inflammation Reduction

    • Field : Immunology
    • Application : Piperlonguminine has been found to have anti-inflammatory properties . It has been identified as an inhibitor of NLRP3 inflammasome, an intracellular multi-protein complex that orchestrates host immune responses to infections or sterile inflammations .
    • Methods : Piperlonguminine blocks NLRP3 activity by disrupting the assembly of NLRP3 inflammasome .
    • Results : Piperlonguminine suppressed lipopolysaccharide-induced endotoxemia and MSU-induced peritonitis in vivo, which are NLRP3-dependent inflammation .
  • Microbial Infections Treatment

    • Field : Microbiology
    • Application : Piperlonguminine has been found to have antibacterial properties . It has been identified as an active constituent of Piper longum, a plant used in traditional medicine .
    • Methods : The antibacterial activity of Piperlonguminine was tested against various bacteria. The Minimum Inhibitory Concentration (MIC) value of piperine against Bacillus cereus and Escherichia coli was found to be 12.5 mg mL -1 .
    • Results : Piperlonguminine showed varying degrees of antibacterial activity against all the tested bacteria .
  • Skin Diseases Treatment

    • Field : Dermatology
    • Application : Piperlonguminine has shown potential in treating skin diseases, including malignant melanoma, a dangerous skin cancer disease .

Safety And Hazards

Piperlongumine has been extensively studied in cancer treatment and is going up on clinical trials . When extracted, piperlongumine may cause skin, eye or respiratory tract irritation .

Future Directions

Piperlonguminine has shown potential for the prevention and treatment of many different cancers . It has been suggested that further studies are needed to explore its metabolic fate within the human body . There are also ongoing efforts to synthesize and assess Piperlonguminine derivatives for their therapeutic potential .

properties

IUPAC Name

(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)penta-2,4-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-12(2)10-17-16(18)6-4-3-5-13-7-8-14-15(9-13)20-11-19-14/h3-9,12H,10-11H2,1-2H3,(H,17,18)/b5-3+,6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAAPCGHVWVUEX-GGWOSOGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C=CC=CC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC(=O)/C=C/C=C/C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401021742
Record name Piperlonguminine
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Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (E,E)-Piperlonguminine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030187
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Piperlonguminine

CAS RN

5950-12-9
Record name Piperlonguminine
Source CAS Common Chemistry
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Record name Piperlonguminine
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Record name Piperlonguminine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125178
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperlonguminine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPERLONGUMININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN39MC8KIO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name (E,E)-Piperlonguminine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030187
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

167 - 169 °C
Record name (E,E)-Piperlonguminine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030187
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,420
Citations
H Wang, J Liu, G Gao, X Wu, X Wang, H Yang - Brain research, 2016 - Elsevier
… Single use of piperine or piperlonguminine just exert limited protection effect while mixture piperine/piperlonguminine (PIP/PLG) could also relieve the decrease of mitochondrial …
Number of citations: 46 www.sciencedirect.com
J Liu, Y Bi, R Luo, X Wu - Journal of Chromatography B, 2011 - Elsevier
… piperlonguminine … piperlonguminine. In addition, until now, there have been no simultaneous quantification methods reported for the determination of piperine and piperlonguminine …
Number of citations: 64 www.sciencedirect.com
P Zhu, J Qian, Z Xu, C Meng, J Liu… - Journal of Natural …, 2020 - ACS Publications
The natural products piperlongumine and piperine have been shown to inhibit cancer cell proliferation through elevation of reactive oxidative species (ROS) and eventually cell death, …
Number of citations: 20 pubs.acs.org
KS Kim, JA Kim, SY Eom, SH Lee, KR Min… - Pigment cell …, 2006 - Wiley Online Library
… In the present study, piperlonguminine from Piper longum was … However, piperlonguminine did not affect 1-oleoyl-2-acetyl-… Surprisingly, piperlonguminine did not inhibit the catalytic …
Number of citations: 140 onlinelibrary.wiley.com
I Singh, R Das, A Kumar - Medical Oncology, 2023 - Springer
… However, only piperlonguminine received preference … of piperlonguminine. The database that SwissTargetPrediction and TCMSP maintain contains the targets for piperlonguminine. …
Number of citations: 4 link.springer.com
SH Lee, DI Kim, JA Kim, Y Jahng - Heterocyclic Communications, 2005 - degruyter.com
… In conclusion, an alkaloid piperlonguminine was streoselectively prepared by employing WadsworthHorner modified Wittig reaction as a key step, followed by isobutylamination of …
Number of citations: 7 www.degruyter.com
T Yang, S Sun, T Wang, X Tong, J Bi, Y Wang… - International …, 2014 - Elsevier
Inflammatory damage plays an important role in cerebral ischemic pathogenesis and may represent a target for treatment. Piperlonguminine (PE) has been proved to have anti-…
Number of citations: 17 www.sciencedirect.com
HS Qi, P Liu, SQ Gao, ZY Diao, LL Yang, J Xu, X Qu… - Chin J Physiol, 2009 - cps.org.tw
… the effects of piperlonguminine/ dihydropiperlonguminine on the … of piperlonguminine/dihydropiperlonguminine components on the production of Aβ in SK-N-SH cells, piperlonguminine/…
Number of citations: 17 www.cps.org.tw
L Zhou, K Wu, Y Gao, R Qiao, N Tang, D Dong… - Journal of …, 2023 - Elsevier
Ethnopharmacological relevance Liuwei Dihuang (LWDH) is a classic prescription that has been used to the treatment of “Kidney-Yin” deficiency syndrome for more than 1000 years in …
Number of citations: 3 www.sciencedirect.com
P Veiga-Santos, VC Desoti, N Miranda… - Acta tropica, 2013 - Elsevier
The currently available treatments for Chagas disease show limited therapeutic potential and are associated with serious side effects. Our group has been attempting to find alternative …
Number of citations: 39 www.sciencedirect.com

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